molecular formula C22H24N4O6S B2727032 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 533870-56-3

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2727032
CAS No.: 533870-56-3
M. Wt: 472.52
InChI Key: ZLUOLEHVFVECNZ-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a piperidine sulfonyl group, and a dimethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. The development of novel and effective drugs against human diseases is a great challenge to the scientific fraternity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine sulfonyl group is then introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride in the presence of a base . Finally, the dimethoxyphenyl moiety is attached via a coupling reaction, often facilitated by a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, piperidine sulfonyl group, and dimethoxyphenyl moiety makes it distinct from other similar compounds, potentially offering unique advantages in various applications.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-30-17-12-16(13-18(14-17)31-2)21-24-25-22(32-21)23-20(27)15-6-8-19(9-7-15)33(28,29)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUOLEHVFVECNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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